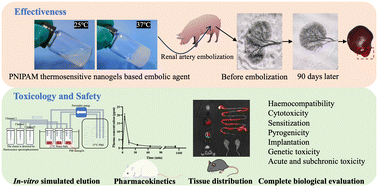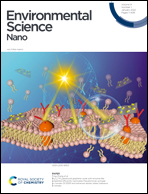Toxicology and safety research of poly(N-isopropylacrylamide)-based thermosensitive nanogels†
Environmental Science: Nano Pub Date: 2023-10-16 DOI: 10.1039/D3EN00206C
Abstract
Poly(N-isopropylacrylamide) (PNIPAM) is currently the most studied thermosensitive hydrogel. Due to its low critical transition temperature, which is close to human body temperature, it is widely used in the biomedical field. The temperature-sensitive embolic agent based on PNIPAM nanogel utilizes the sol–gel transition characteristics of PNIPAM at different temperatures to solve the contradiction between the fluidity and embolic performance of traditional embolic agents. However, research on the toxicology and safety of PNIPAM-based biomedical materials has not been widely explored. In this study, for the first time, an embolic agent composed of PNIPAM thermosensitive nanogels was taken as the object of research, to explore systematically the potential toxicology risks. We achieved specific detection of PNIPAM nanogels by fluorescent labeling. On this basis, pharmacokinetic, safety, and effectiveness studies were carried out in different animal and in vitro models, and organs in which free nanogels might accumulate when a large number of nanogels enter the blood circulation were analyzed. The results show that PNIPAM-based nanogels have good biocompatibility. This study aims to provide a relevant toxicology research program for PNIPAM-based nanogels and other medical products that may contain nanomaterials, and promote the clinical application of this biomedical material, which has great potential.


Recommended Literature
- [1] Fabrication of an efficient ZIF-8 alginate composite hydrogel material and its application to enhanced copper(ii) adsorption from aqueous solutions
- [2] Water-soluble TRIS-terminated PAMAM dendrimers: microwave-assisted synthesis, characterization and Cu(ii) intradendrimer complexes
- [3] Conceptual integration of covalent bond models by Algerian students
- [4] Emerging investigator series: correlating phase composition and geometric structure to the colloidal stability of 2D MoS2 nanomaterials†
- [5] PEGylated WS2 nanodrug system with erythrocyte membrane coating for chemo/photothermal therapy of cervical cancer†
- [6] Contents list
- [7] Development of a triple spike methodology for validation of butyltin compounds speciation analysis by isotope dilution mass spectrometry
- [8] Hierarchically plasmonic photocatalysts of Ag/AgCl nanocrystals coupled with single-crystalline WO3 nanoplates†
- [9] Zero-field slow magnetic relaxation behavior of Zn2Dy in a family of trinuclear near-linear Zn2Ln complexes: synthesis, experimental and theoretical investigations†
- [10] An enantio- and stereocontrolled synthesis of (−)-mycestericin E via cinchona alkaloid-catalyzed asymmetric Baylis–Hillman reactionElectronic supplementary information (ESI) available: experimental details. See http://www.rsc.org/suppdata/cc/b1/b106471c/










